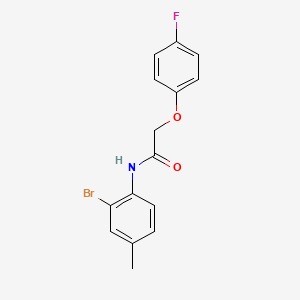

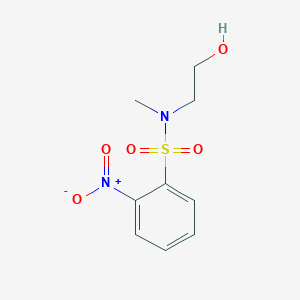

![molecular formula C12H9N5O3 B5620789 8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline](/img/structure/B5620789.png)

8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies such as Friedländer synthesis, where the condensation of an o-aminoaryl ketone with a carbonyl compound occurs, leading to the formation of quinolines. For triazole-containing quinolines, click chemistry, particularly the azide-alkyne cycloaddition, might be a suitable approach, where an azide-functionalized quinoline could react with an alkyne-bearing triazole precursor in the presence of a copper(I) catalyst to form the desired product.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is known for its planar structure and aromaticity, providing stability and potential for π-π interactions. The 1,2,4-triazole ring introduces nitrogen atoms into the structure, which could be involved in hydrogen bonding and coordination with metals, potentially modifying the compound's reactivity and physical properties.

Chemical Reactions and Properties

Quinoline derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, where the electron-rich quinoline nitrogen atom can direct the incoming electrophile to the 2- and 4-positions of the quinoline ring. The triazole moiety could engage in nucleophilic substitution reactions, given its capacity to act as an electron donor. The nitro group on the triazole ring could further undergo reduction reactions, leading to amino derivatives with different chemical properties.

Physical Properties Analysis

The physical properties of "8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline" would be influenced by its molecular structure. The compound is expected to have a significant molecular weight due to the quinoline and triazole rings, and the presence of aromatic rings could contribute to its UV-Vis absorption characteristics. The polarity and hydrogen-bonding capability introduced by the nitro group and the nitrogen atoms in the triazole ring could affect its solubility in various solvents.

Chemical Properties Analysis

The chemical properties of this compound would be marked by its potential for interaction with various reagents and conditions. The aromatic quinoline and triazole rings might exhibit electron-donating and withdrawing effects, influencing the compound's reactivity. The presence of the nitro group could make the triazole ring more susceptible to nucleophilic attacks, while the methyl group might slightly increase the hydrophobic character of the molecule.

Gonçalves, R. R., Kaiser, C., de Souza, M. V. N., Wardell, J., Wardell, S., & Howie, R. A. (2011). Structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines (X = H, 2-O2N, 3-O2N, and 4-O2N), derived from mefloquine. Link to the paper.

Praveena, K. S., Murthy, N. Y. S., & Pal, S. (2013). 2-Chloro-7-methyl-3-({4-((4-nitrophenoxy)methyl)-1H-1,2,3- triazol-1-yl}methyl)quinoline. Molbank. Link to the paper.

Catarzi, D., Colotta, V., Varano, F., Calabri, F. R., Filacchioni, G., Galli, A., Costagli, C., & Carlá, V. (2004). Synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as novel selective AMPA receptor antagonists. Journal of Medicinal Chemistry. Link to the paper.

Propiedades

IUPAC Name |

8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKACMQEKPZARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

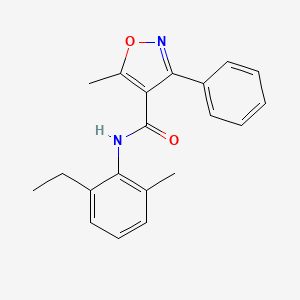

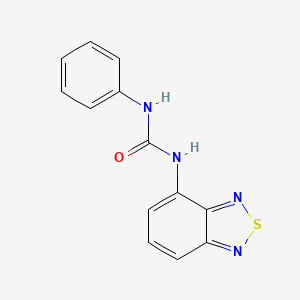

![5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5620734.png)

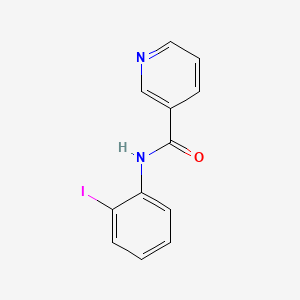

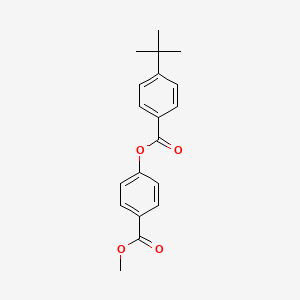

![(4S)-N-ethyl-4-{[(3'-fluorobiphenyl-3-yl)carbonyl]amino}-1-methyl-L-prolinamide](/img/structure/B5620755.png)

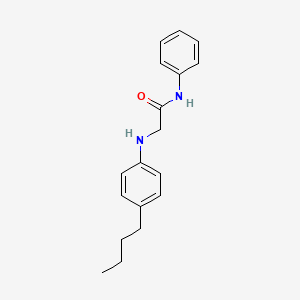

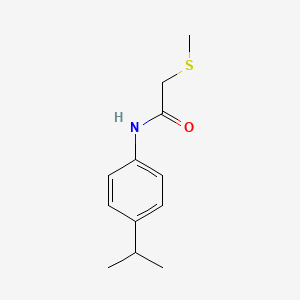

![2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole](/img/structure/B5620765.png)

![2-[(2-chlorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5620769.png)

![2-({[(2-methoxypyridin-3-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5620777.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5620807.png)